molecular formula C7H7F3N2O2 B13785769 2-Pyridyl trifluoromethyl ketone oxime hydrate CAS No. 64058-45-3

2-Pyridyl trifluoromethyl ketone oxime hydrate

Cat. No.: B13785769
CAS No.: 64058-45-3
M. Wt: 208.14 g/mol
InChI Key: PATHIAUVILVLIY-DAMYXMBDSA-N
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Description

2-Pyridyl trifluoromethyl ketone oxime hydrate is a chemical compound with the molecular formula C7H7F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridyl trifluoromethyl ketone oxime hydrate typically involves the reaction of 2-pyridyl ketone with trifluoromethylating agents followed by the formation of the oxime. One common method involves the use of 2-lithiopyridine, which is formed by Br/Li exchange, reacting with commercially available esters to obtain 2-pyridyl ketones . The oxime formation is then achieved by reacting the ketone with hydroxylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. Continuous flow synthesis is one such method, where the 2-lithiopyridine formed by Br/Li exchange reacts with esters in a continuous flow reactor to produce 2-pyridyl ketones in good yield . This method is advantageous due to its rapid reaction times and high yields.

Chemical Reactions Analysis

Types of Reactions

2-Pyridyl trifluoromethyl ketone oxime hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitrile oxides, amines, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyridyl trifluoromethyl ketone oxime hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridyl trifluoromethyl ketone oxime hydrate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridyl ketone: Lacks the trifluoromethyl group but shares the pyridine and ketone functionalities.

    Trifluoromethyl ketone oxime: Contains the trifluoromethyl and oxime groups but lacks the pyridine ring.

    2-Pyridyl trifluoromethyl ketone: Similar structure but without the oxime group.

Uniqueness

2-Pyridyl trifluoromethyl ketone oxime hydrate is unique due to the combination of the trifluoromethyl group, pyridine ring, and oxime functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research .

Properties

CAS No.

64058-45-3

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

(NZ)-N-(2,2,2-trifluoro-1-pyridin-2-ylethylidene)hydroxylamine;hydrate

InChI

InChI=1S/C7H5F3N2O.H2O/c8-7(9,10)6(12-13)5-3-1-2-4-11-5;/h1-4,13H;1H2/b12-6-;

InChI Key

PATHIAUVILVLIY-DAMYXMBDSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/C(F)(F)F.O

Canonical SMILES

C1=CC=NC(=C1)C(=NO)C(F)(F)F.O

Origin of Product

United States

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